1-(3,4-Dimethoxy-5-nitrophenyl)ethanone CAS 134610-32-5
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone CAS 134610-32-5
An In-Depth Technical Guide to 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5): Synthesis, Characterization, and Synthetic Utility
Introduction
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone, also known as 3',4'-dimethoxy-5'-nitroacetophenone, is a highly functionalized aromatic ketone.[1] Its molecular architecture, featuring a nitro group and two methoxy groups on a phenyl ring appended to an acetyl moiety, makes it a compound of significant interest for researchers, particularly in the fields of organic synthesis and drug discovery. The interplay of the electron-withdrawing nitro and acetyl groups with the electron-donating methoxy groups creates a unique electronic environment that influences the molecule's reactivity and potential biological activity. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and potential applications, serving as a valuable resource for scientists working with this versatile chemical building block.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is presented below. The data is compiled from publicly available databases.
| Property | Value | Reference(s) |
| CAS Number | 134610-32-5 | [1] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone | [1] |
| Computed XLogP3 | 1.4 | [1] |
| GHS Classification | Causes serious eye irritation (Warning) | [1] |
Synthesis and Mechanistic Insights
The most plausible and commonly employed method for the synthesis of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is the electrophilic aromatic substitution, specifically the nitration, of the readily available starting material, 3,4-dimethoxyacetophenone.
Regioselectivity of Nitration
The regiochemical outcome of the nitration of 3,4-dimethoxyacetophenone is governed by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) are strongly activating, ortho-, para-directing groups, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The positions ortho and para to the methoxy groups are C-2, C-5, and C-6. The position meta to the acetyl group is C-5. The convergence of these directing effects strongly favors the introduction of the nitro group at the C-5 position, which is ortho to the C-4 methoxy group, para to the C-3 methoxy group (if we consider the resonance structures), and meta to the acetyl group. While other isomers, such as the 2-nitro and 6-nitro products, are possible, the 5-nitro isomer is expected to be the major product under controlled reaction conditions.
Caption: Synthetic pathway for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.
Experimental Protocol: Nitration of 3,4-Dimethoxyacetophenone
This protocol is a representative procedure based on standard methodologies for aromatic nitration. Optimization may be required depending on the scale and specific laboratory conditions.
Materials:
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3,4-Dimethoxyacetophenone
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Ethanol (for recrystallization)
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Dichloromethane or Ethyl Acetate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add a stoichiometric equivalent of 3,4-dimethoxyacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
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Prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of the acetophenone in sulfuric acid, maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 1-(3,4-dimethoxy-5-nitrophenyl)ethanone as a solid.
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the standard analytical techniques and the expected results for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.
Note: Due to the limited availability of experimental spectroscopic data in the public domain, the following data is predicted based on the compound's structure and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Protocol for ¹H and ¹³C NMR:
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Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.
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Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.5 | s | 1H | H-6 |
| Aromatic-H | ~7.3 | s | 1H | H-2 |
| -OCH₃ | ~3.9 | s | 3H | C4-OCH₃ |
| -OCH₃ | ~3.8 | s | 3H | C3-OCH₃ |
| -COCH₃ | ~2.6 | s | 3H | -COCH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Carbonyl | ~196 | C=O |
| Aromatic | ~154 | C-4 |
| Aromatic | ~148 | C-3 |
| Aromatic | ~142 | C-5 |
| Aromatic | ~135 | C-1 |
| Aromatic | ~110 | C-6 |
| Aromatic | ~108 | C-2 |
| Methoxy | ~56.5 | C4-OCH₃ |
| Methoxy | ~56.0 | C3-OCH₃ |
| Methyl | ~27 | -COCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for IR Spectroscopy:
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Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.
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Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1700 | C=O stretch (ketone) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1270 | Aryl-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol for Mass Spectrometry:
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Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or via GC-MS.
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Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Expected Mass Spectrum Fragmentation:
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Molecular Ion (M⁺): m/z = 225
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Major Fragments:
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m/z = 210 ([M-CH₃]⁺)
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m/z = 182 ([M-CH₃-CO]⁺)
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m/z = 179 ([M-NO₂]⁺)
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m/z = 43 ([CH₃CO]⁺)
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Caption: Potential synthetic transformations of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.
Conclusion
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is a valuable and highly functionalized building block in organic synthesis. Its straightforward preparation from 3,4-dimethoxyacetophenone, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the synthesis of a wide range of more complex molecules. For researchers in medicinal chemistry and drug development, this compound offers a scaffold for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation of its synthesis, characterization, and potential applications to facilitate its use in the laboratory.
References
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PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4151473, 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 294764, 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. [Link]
-
National Institute of Standards and Technology. Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. [Link]
-
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]
-
PubMed. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. [Link]
-
ResearchGate. 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin). [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
